molecular formula C9H14O2 B140772 Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) CAS No. 149251-77-4

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)

Cat. No.: B140772
CAS No.: 149251-77-4
M. Wt: 154.21 g/mol
InChI Key: VPQYGKRHSKLXJB-XHNCKOQMSA-N
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Description

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[410]hept-3-yl]-, rel-(9CI) is a chiral organic compound with a unique structure that includes an acetyl group, an epoxide ring, and a methyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) typically involves the epoxidation of a suitable precursor, such as 4-acetyl-1-methylcyclohexene. The epoxidation can be carried out using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized catalytic processes to achieve high yields and selectivity. These methods often use environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution to form different products.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Diols: From oxidation of the epoxide ring.

    Alcohols: From reduction of the acetyl group.

    Substituted cyclohexanes: From nucleophilic substitution reactions.

Scientific Research Applications

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4S)-1,2,4-Trimethylcyclohexane: Similar in structure but lacks the epoxide and acetyl groups.

    (1S,2S,4S)-1,2,4-Trimethylcyclohexane: Another stereoisomer with different spatial arrangement of substituents.

Uniqueness

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[410]hept-3-yl]-, rel-(9CI) is unique due to its combination of an epoxide ring and an acetyl group on a chiral cyclohexane ring

Properties

CAS No.

149251-77-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone

InChI

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8-,9+/m0/s1

InChI Key

VPQYGKRHSKLXJB-XHNCKOQMSA-N

SMILES

CC(=O)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@H](C1)O2)C

Canonical SMILES

CC(=O)C1CCC2(C(C1)O2)C

Synonyms

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra. These compounds dexoygenated (FIG. 1) individually or as a mixture, produced a single new compound that coeluted with 6 and matched the MS of synthetic 6. Isolated components in ca. 100 μl of CH2Cl2 were ozonized by addition of 100 μl of O3 -saturated CH2Cl2 at -78° C. (8341 Matheson Laboratory Ozonator), and ozonides were cleaved with methyl sulfide (30 μl; 40 μl/μl CH2Cl2). Compounds 12 and 13 (1-methyl-4-acetyl-1,2-epoxycyclohexane) were synthesized by standard methods and structurally verified by spectral comparisons to published values for these isomers. Ozonolysis of compounds 8 and 9 together produced ozonides 12 and 13 (FIG. 1) in approximately the same ratio as the ratio of 8:9 in airborne-trapped samples. Thus, compound 8 is trans-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane. Deoxygenation of isolated 9 (>80% purity) produced a single compound having a GC-retention time and MS identical to synthetic 6 (FIG. 1). Ozonolysis of isolated 9 produced 13, but did not produce 12. Thus, component 9 is cis-(Z)-1-methyl-4-(1,5-dimethyl-1,4-hexadienyl)-1,2-epoxycyclohexane.
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30 μL
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compounds 8
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ozonides
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compound 8
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O3
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ozonides
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